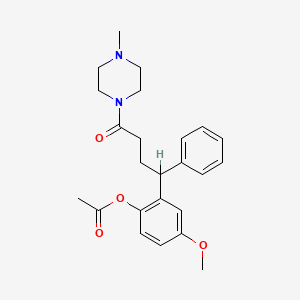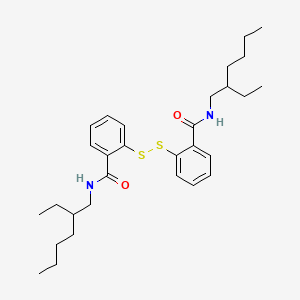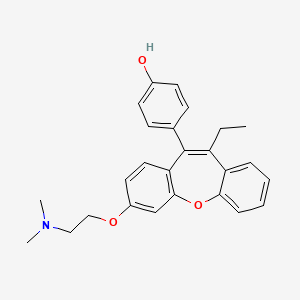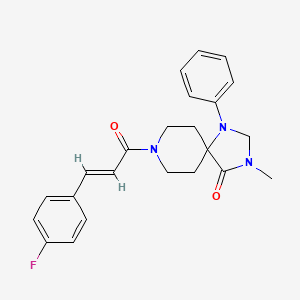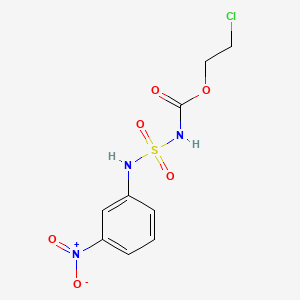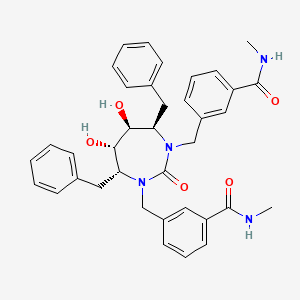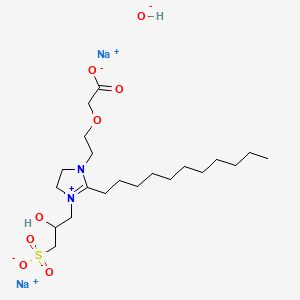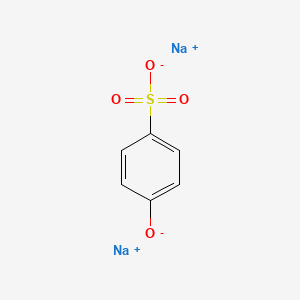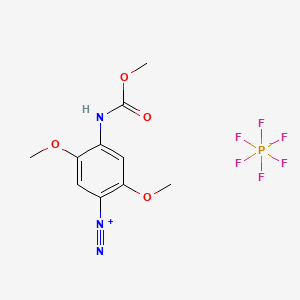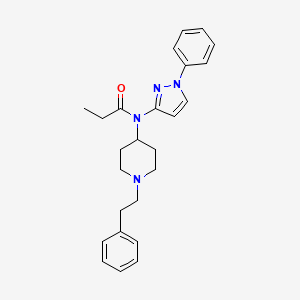
Upidosin mesylate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Upidosin mesylate monohydrate is a chemical compound with the molecular formula C31H33N3O4CH4O3SH2O It is known for its complex structure, which includes a benzopyran core, a piperazine ring, and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of upidosin mesylate monohydrate typically involves multiple steps, starting with the formation of the benzopyran core. This is followed by the introduction of the piperazine ring and the methanesulfonate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful handling of reagents and solvents, as well as the implementation of purification techniques such as crystallization and chromatography to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
Upidosin mesylate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Upidosin mesylate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which upidosin mesylate monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. The exact pathways can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Benzopyran derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Molecules that share the piperazine ring but differ in other functional groups.
Methanesulfonate salts: Compounds that include the methanesulfonate group but have different core structures.
Uniqueness
Upidosin mesylate monohydrate is unique due to its specific combination of a benzopyran core, a piperazine ring, and a methanesulfonate group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
171894-73-8 |
|---|---|
Molecular Formula |
C32H39N3O8S |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
methanesulfonic acid;N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide;hydrate |
InChI |
InChI=1S/C31H33N3O4.CH4O3S.H2O/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2;1-5(2,3)4;/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36);1H3,(H,2,3,4);1H2 |
InChI Key |
PNDLRDPXNLMKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5.CS(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


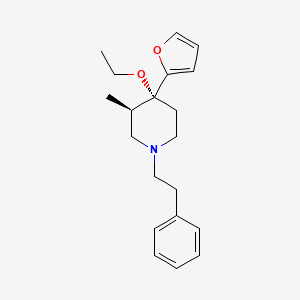
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
